8-(Trifluoromethoxy)quinolin-5-amine

Monoamine Oxidase Neuropharmacology Drug Metabolism

8-(Trifluoromethoxy)quinolin-5-amine is a uniquely differentiated quinoline scaffold featuring an 8-trifluoromethoxy group that confers >88-fold selectivity for MAO-B over MAO-A (IC50 MAO-B = 1,130 nM vs. MAO-A > 100,000 nM). Its optimal LogP (2.9) and TPSA (48.1 Ų) support passive blood-brain barrier penetration, making it ideal for CNS-penetrant kinase probe development. Serves as an excellent MAO-A negative control in SAR studies. The 8-OCF3 substitution pattern is not interchangeable with other 5-aminoquinoline analogs due to distinct lipophilicity and MAO inhibition profiles.

Molecular Formula C10H7F3N2O
Molecular Weight 228.174
CAS No. 1072944-53-6
Cat. No. B581238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethoxy)quinolin-5-amine
CAS1072944-53-6
Molecular FormulaC10H7F3N2O
Molecular Weight228.174
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)N
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7(14)6-2-1-5-15-9(6)8/h1-5H,14H2
InChIKeyKIXOFTNLLDXSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethoxy)quinolin-5-amine (CAS 1072944-53-6) for Research: Procurement and Scientific Selection Guide


8-(Trifluoromethoxy)quinolin-5-amine is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry and chemical biology . It features a quinoline core with a trifluoromethoxy group at the 8-position and an amine group at the 5-position, a substitution pattern that confers distinct physicochemical properties and a defined biological profile . The compound is commercially available as a research chemical with a typical purity of 95-98% and is commonly used as a building block for synthesizing novel bioactive molecules, particularly in kinase inhibitor development and as a probe for studying monoamine oxidase (MAO) isoform selectivity [1].

Why Generic Substitution of 8-(Trifluoromethoxy)quinolin-5-amine Is Scientifically Inadvisable


The unique 8-trifluoromethoxy substitution pattern on the quinoline ring cannot be trivially interchanged with other 5-aminoquinoline analogs due to substantial differences in physicochemical properties and biological activity. For instance, the trifluoromethoxy group at the 8-position significantly increases lipophilicity (XLogP3 = 2.9) compared to the unsubstituted 5-aminoquinoline (LogP = 0.92-2.40) . This shift alters membrane permeability and metabolic stability, which are critical parameters in cell-based assays and in vivo studies . Furthermore, the presence of the trifluoromethoxy group at this specific position imparts a distinct monoamine oxidase (MAO) inhibition profile that is not observed with other 5-aminoquinoline analogs lacking this substituent or bearing alternative substituents [1][2]. Therefore, substituting this compound with a structurally similar but non-identical analog risks altering or nullifying the desired biological effect and introduces uncharacterized variables that can compromise experimental reproducibility.

Quantitative Differentiators of 8-(Trifluoromethoxy)quinolin-5-amine vs. Closest Analogs


MAO-A Inhibition: Near-Complete Loss of Activity Differentiates from Unsubstituted 5-Aminoquinoline Scaffold

8-(Trifluoromethoxy)quinolin-5-amine exhibits extremely weak inhibition of human monoamine oxidase A (MAO-A) with an IC50 greater than 100,000 nM [1]. In contrast, the unsubstituted 5-aminoquinoline scaffold has been reported to inhibit MAO-A with IC50 values in the low micromolar range (e.g., 25.3 μM for a related 5-aminoquinoline analog) [2]. This difference of at least 40-fold in potency indicates that the 8-trifluoromethoxy group effectively abolishes MAO-A inhibitory activity, a critical distinction for studies aiming to isolate MAO-B-mediated effects or avoid off-target MAO-A interactions.

Monoamine Oxidase Neuropharmacology Drug Metabolism

MAO-B Inhibition: Moderate Potency with >88-Fold Selectivity Over MAO-A

8-(Trifluoromethoxy)quinolin-5-amine inhibits human MAO-B with an IC50 of 1,130 nM, while its IC50 for MAO-A is >100,000 nM [1]. This yields a selectivity index (SI = MAO-A IC50 / MAO-B IC50) of at least 88, indicating strong preference for MAO-B over MAO-A. In comparison, the unsubstituted 5-aminoquinoline scaffold shows no reported selectivity, with many analogs displaying comparable potencies against both isoforms [2]. This selective inhibition profile is a key differentiator that positions the compound as a more refined probe for MAO-B-driven pathways.

Monoamine Oxidase B Selectivity Index Neurodegenerative Disease Research

Lipophilicity (LogP/LogD) Enhancement Drives Altered Cellular Permeability vs. 5-Aminoquinoline

The computed XLogP3 value for 8-(Trifluoromethoxy)quinolin-5-amine is 2.9, whereas the unsubstituted 5-aminoquinoline (quinolin-5-amine) exhibits a LogP of 0.92 to 2.40 depending on the computational method . This 0.5 to 2.0 log unit increase in lipophilicity translates to a theoretical 3- to 100-fold increase in octanol-water partitioning, a key determinant of membrane permeability and cellular uptake [1]. Additionally, the ACD/LogD (pH 7.4) value of 1.97 for the target compound indicates favorable distribution at physiological pH, whereas the unsubstituted analog has a lower LogD (~0.8) that may limit passive diffusion .

Physicochemical Properties ADME Drug Design

Polar Surface Area (PSA) Modulation Balances Permeability and Solubility vs. 5-Aminoquinoline

8-(Trifluoromethoxy)quinolin-5-amine exhibits a topological polar surface area (TPSA) of 48.1 Ų, compared to 38.9 Ų for the unsubstituted 5-aminoquinoline scaffold [1]. The 9.2 Ų increase is primarily attributable to the trifluoromethoxy group's additional oxygen and fluorine atoms, which introduce more polar surface without drastically compromising lipophilicity. This modest increase in PSA, combined with the elevated LogP, positions the compound in a favorable region of the permeability-solubility continuum, potentially offering better aqueous solubility than other high-LogP, low-PSA quinoline derivatives while maintaining adequate membrane permeability [2].

Drug-likeness Physicochemical Profiling Lead Optimization

MAO-B Selective Inhibition Defines a Unique Chemotype Within the 5-Aminoquinoline Class

Among the broader class of 5-aminoquinoline derivatives, the 8-trifluoromethoxy substitution defines a distinct chemotype with a unique MAO inhibition signature. While many 5-aminoquinoline analogs inhibit both MAO-A and MAO-B with varying potencies, the 8-trifluoromethoxy variant exhibits a pronounced shift toward MAO-B selectivity (SI ≥ 88) [1][2]. This chemotype-specific behavior is not observed in other common 8-substituted analogs (e.g., 8-methoxy or 8-chloro), which typically lack reported MAO-B selectivity data or show different activity profiles [3]. The specific combination of the electron-withdrawing trifluoromethoxy group and the 5-amino handle creates a pharmacophore that is particularly well-suited for engaging the MAO-B active site while disfavoring MAO-A binding.

Chemotype Structure-Activity Relationship Pharmacological Tool

Computational ADME Predictions Suggest Favorable Drug-like Properties vs. 5-Aminoquinoline

In silico ADME predictions for 8-(Trifluoromethoxy)quinolin-5-amine indicate zero violations of Lipinski's Rule of Five, with a molecular weight of 228.17 Da, hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and XLogP3 of 2.9 . In contrast, the unsubstituted 5-aminoquinoline, while also compliant with Rule of Five, has a lower LogP (0.92-2.40) and a lower molecular weight (144.17 Da) . The increased lipophilicity of the target compound, combined with its favorable TPSA (48.1 Ų) and absence of Rotatable Bonds (1), suggests improved passive permeability and potential for oral bioavailability compared to the more polar, less lipophilic 5-aminoquinoline scaffold . These predicted ADME properties position the compound as a more promising starting point for lead optimization in drug discovery programs targeting CNS or other permeability-sensitive applications.

ADME Prediction Drug Discovery Computational Chemistry

Precision Application Scenarios for 8-(Trifluoromethoxy)quinolin-5-amine Based on Quantitative Evidence


Selective MAO-B Probe Development for Neurodegenerative Disease Research

The compound's >88-fold selectivity for MAO-B over MAO-A (IC50 MAO-B = 1,130 nM vs. MAO-A > 100,000 nM) makes it an ideal starting point for developing selective MAO-B probes [1]. This is particularly valuable in Parkinson's disease research, where MAO-B inhibitors are established therapeutics and selective tool compounds are needed to dissect MAO-B-specific contributions to dopamine metabolism and neuroinflammation [2]. Researchers can confidently attribute observed biological effects to MAO-B inhibition without confounding MAO-A-mediated off-target activities.

CNS-Penetrant Chemical Probe Synthesis Leveraging Enhanced Lipophilicity

With an XLogP3 of 2.9 and ACD/LogD (pH 7.4) of 1.97, 8-(Trifluoromethoxy)quinolin-5-amine exhibits lipophilicity in the optimal range for passive blood-brain barrier penetration [1][2]. This property supports its use as a scaffold for synthesizing CNS-penetrant chemical probes, where the increased LogP compared to the parent 5-aminoquinoline (LogP = 0.92-2.40) may enhance brain exposure . Medicinal chemists can further derivatize the 5-amino group while maintaining the favorable permeability profile imparted by the 8-trifluoromethoxy group.

Kinase Inhibitor Fragment or Building Block with Balanced Physicochemical Properties

The combination of a moderate TPSA (48.1 Ų), favorable LogP (2.9), and compliance with Lipinski's Rule of Five positions this compound as a high-quality fragment or building block for kinase inhibitor discovery [1][2]. The quinoline core is a privileged scaffold in kinase inhibition, and the specific 8-trifluoromethoxy-5-amino substitution pattern offers a unique vector for growing into ATP-binding pockets . Its balanced properties may also facilitate the synthesis of analogs with improved solubility and permeability relative to other quinoline-based fragments.

Negative Control for MAO-A Activity in 5-Aminoquinoline Studies

Given its extremely weak MAO-A inhibition (IC50 > 100,000 nM), 8-(Trifluoromethoxy)quinolin-5-amine serves as an excellent negative control compound in studies examining the MAO-A inhibitory potential of other 5-aminoquinoline derivatives [1]. By using this compound as a baseline, researchers can differentiate whether observed cellular or in vivo effects are attributable to MAO-A inhibition or other mechanisms. This is particularly useful in structure-activity relationship (SAR) campaigns aiming to disentangle the contributions of specific substituents to MAO isoform selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Trifluoromethoxy)quinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.